molecular formula C13H9FN2O3 B8770961 N-(4-fluoro-3-nitrophenyl)benzamide

N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B8770961
M. Wt: 260.22 g/mol
InChI Key: BCOQDHDRLDWBDK-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)benzamide (Molecular Formula: C₁₃H₉FN₂O₃, Molecular Weight: 260.22 g/mol) is a benzamide derivative featuring a 4-fluoro-3-nitro-substituted aniline moiety attached to an unsubstituted benzoyl group.

Properties

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)benzamide

InChI

InChI=1S/C13H9FN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)

InChI Key

BCOQDHDRLDWBDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Isomers

N-(4-Fluorophenyl)-3-nitrobenzamide (CAS 33489-69-9) shares the same molecular formula (C₁₃H₉FN₂O₃) but differs in substituent placement: the nitro group is on the benzamide ring (position 3), while the fluorine is on the aniline ring (position 4). No biological data is available, but such differences could influence pharmacological activity .

4-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide (PubChem data) replaces the aniline’s hydrogen at position 4 with a methyl group. The methyl group introduces steric hindrance and electron-donating effects, which may reduce nitro group reactivity compared to the target compound’s unsubstituted position .

Table 1: Substituent Position Comparison
Compound Substituents (Aniline) Substituents (Benzamide) Molecular Weight LogP
N-(4-Fluoro-3-nitrophenyl)benzamide 4-F, 3-NO₂ None 260.22 3.58
N-(4-Fluorophenyl)-3-nitrobenzamide 4-F 3-NO₂ 260.22 N/A
4-Fluoro-N-(4-methyl-3-nitrophenyl)benzamide 4-CH₃, 3-NO₂ 4-F 275.25 N/A

Functional Group Variations

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) replaces the benzoyl group with a 2-chloroacetamide moiety. This substitution reduces molecular weight (232.60 g/mol) and introduces a reactive chloro group, enhancing electrophilicity.

N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0) features dual fluorine atoms and a methyl group on the benzamide ring. The electron-withdrawing fluorine atoms increase acidity, while the methyl group may improve metabolic stability compared to nitro-containing analogs .

Table 2: Functional Group Comparison
Compound Acyl Group Molecular Weight Yield (%) Biological Activity
This compound Benzamide 260.22 N/A Not reported
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Chloroacetamide 232.60 80 Antimicrobial
N-(3,4-Difluorophenyl)-3-methylbenzamide 3-Methylbenzamide 261.23 N/A Not reported

Complex Derivatives

N-(4-Benzamidobutyl)-N-(3-benzamidopropyl)benzamide (Molecular Weight: 457.57 g/mol ) is a bis-benzamide with extended alkyl chains. Its larger size and multiple hydrogen-bonding sites likely reduce solubility but improve target-binding avidity compared to simpler analogs .

Such modifications are common in sulfonamide drugs, hinting at enzyme inhibition applications .

Table 3: Complex Derivatives Comparison
Compound Key Functional Groups Molecular Weight PSA (Ų)
This compound None 260.22 74.92
N-(4-Benzamidobutyl)-N-(3-benzamidopropyl)benzamide Dual benzamide, alkyl chains 457.57 108.78
3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Sulfamoyl, nitro 375.35 127.12

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-fluoro-3-nitrophenyl)benzamide, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with nitration and fluorination of precursor aromatic rings, followed by amidation. Key steps include:

  • Nitration/Fluorination : Controlled nitration of 4-fluorophenyl derivatives using HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration. Fluorine is introduced via halogen exchange or direct fluorination .
  • Amidation : Coupling the nitro-fluorophenyl intermediate with benzoyl chloride using coupling agents like EDC/HOBt in anhydrous DCM or THF. Reaction progress is monitored via TLC or HPLC .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity.

Q. Critical Parameters :

  • Temperature control during nitration to prevent decomposition.
  • Moisture-free conditions during amidation to avoid side reactions.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. The fluorine atom induces distinct splitting patterns in adjacent protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C₁₃H₉FN₂O₃, MW 260.22 g/mol) .
  • X-ray Crystallography : Single-crystal diffraction using SHELX or ORTEP-3 for resolving 3D structure. Crystallization is achieved via slow evaporation in ethanol/water mixtures. Thermal parameters (e.g., TGA/DSC) assess stability .

Q. Table 1: Key Characterization Data

TechniqueObservationsReference
¹H NMR (DMSO-d₆)δ 8.45 (d, J=8.2 Hz, Ar-H), δ 7.89 (m, Ar-H)
X-ray DiffractionMonoclinic P2₁/c, Z=4, R-factor=0.034

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

  • Solubility : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO, DMF, and ethanol. Pre-solubilization in DMSO is recommended for biological assays .
  • Thermal Stability : Melting point ~215–218°C (DSC). Decomposition occurs above 300°C (TGA) .
  • LogP : Calculated LogP ~2.1 (PubChem), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Methodological Answer:

  • Competing Nitro Reduction : Use inert atmospheres (N₂/Ar) to prevent nitro group reduction during amidation. Catalytic Pd/C or Zn/HCl may reduce nitro groups if not carefully controlled .
  • Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio of benzoyl chloride to amine) and use scavengers (e.g., molecular sieves) to absorb HCl byproducts.
  • Kinetic Monitoring : In-line FTIR or ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?

Methodological Answer:

  • HPLC-MS/MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI-MS detection. Limits of detection (LOD) <0.01% for nitroso or de-fluorinated byproducts .
  • Solid-State NMR : ¹⁹F NMR to assess fluorine environment integrity in crystalline samples.
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. The nitro group’s electron-withdrawing effect enhances H-bonding with active sites .
  • MD Simulations : GROMACS or AMBER for 100-ns simulations to assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition). Address variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Dose-Response Analysis : Fit IC₅₀ curves using GraphPad Prism. Compare Hill slopes to identify non-specific binding at high concentrations .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for experimental covariates .

Q. What structural modifications could enhance the compound’s bioavailability while retaining activity?

Methodological Answer:

  • Polar Surface Area (PSA) Reduction : Replace the nitro group with a cyano (-CN) group to lower PSA (<140 Ų) and improve intestinal absorption .
  • Prodrug Design : Introduce ester or morpholine moieties to increase solubility. Hydrolyzable groups (e.g., acetyl) enhance release in target tissues .
  • Rotatable Bond Minimization : Rigidify the benzamide core with fused rings to reduce conformational flexibility, improving metabolic stability .

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